"Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-": A Technical Guide to its Chemical Structure, Synthesis, and Electronic Properties
"Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-": A Technical Guide to its Chemical Structure, Synthesis, and Electronic Properties
Executive Summary
The compound 1-(7-methoxy-10H-phenothiazin-2-yl)ethanone (commonly referred to as 2-acetyl-7-methoxy-10H-phenothiazine) represents a highly specialized, unsymmetrically substituted tricyclic scaffold. With the molecular formula C15H13NO2S , this molecule integrates the electron-rich, non-planar 10H-phenothiazine core with two distinct functional groups: an electron-withdrawing acetyl group at position 2 and an electron-donating methoxy group at position 7.
This specific regiochemistry generates a unique "push-pull" electronic topography. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its structural behavior, provide a validated, self-consistent synthetic methodology, and explore its applications in neuropharmacology and redox-active materials.
Chemical Structure & Electronic Topography
To understand the utility of 1-(7-methoxy-10H-phenothiazin-2-yl)ethanone, one must first map its IUPAC numbering and the resulting electronic conjugation. In the standard phenothiazine numbering system, the sulfur atom is at position 5 and the nitrogen atom is at position 10.
The "Push-Pull" Electronic Dipole
The substitution pattern of this molecule breaks the symmetry of the parent phenothiazine, creating a highly polarized conjugated system:
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Position 7 (Methoxy Group): The methoxy group is located para to the central nitrogen atom (N10). Through resonance, the oxygen lone pairs donate electron density directly into the ring, enriching the nitrogen atom. This lowers the first oxidation potential of the molecule, making the amine nitrogen more nucleophilic.
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Position 2 (Acetyl Group): The acetyl group is located para to the central sulfur atom (S5). The carbonyl moiety acts as a strong electron-withdrawing group (EWG). It pulls electron density away from the sulfur atom, which stabilizes the thiazine radical cation generated during single-electron oxidation and mitigates the risk of irreversible over-oxidation to a sulfoxide.
This specific 2,7-substitution is not merely structural; it is functionally critical. The presence of an EWG at position 2 is a well-documented prerequisite for mimicking the dopamine conformation, a structural necessity for binding to the dopamine D2 receptor (). Furthermore, the phenothiazine system is increasingly utilized as a favorable cap group in the design of selective Histone Deacetylase 6 (HDAC6) inhibitors ().
Rational Synthesis & Regioselectivity
Synthesizing an unsymmetrical phenothiazine requires strict control over regiochemistry. The most robust approach avoids the direct functionalization of the phenothiazine core (which often yields intractable mixtures of isomers) in favor of constructing a pre-functionalized diphenylamine, followed by regioselective thionation ().
Causality in Regioselective Thionation
When the intermediate 3-acetyl-4'-methoxydiphenylamine is subjected to elemental sulfur and an iodine catalyst, the thionation is directed by steric and electronic factors:
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Methoxy-bearing ring: The methoxy group is para to the bridging amine. Electrophilic sulfur insertion occurs at the ortho position relative to the amine (position 2 of the aniline ring), which ultimately becomes position 7 in the cyclized phenothiazine.
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Acetyl-bearing ring: The acetyl group is meta to the bridging amine. Sulfur insertion could theoretically occur between the amine and the acetyl group (sterically hindered) or para to the acetyl group (sterically accessible and electronically activated by the amine). The reaction proceeds exclusively at the para position, cyclizing to form the target 2-acetyl phenothiazine.
Figure 1: Regioselective synthetic workflow for 1-(7-methoxy-10H-phenothiazin-2-yl)ethanone.
Experimental Protocols
The following self-validating protocols detail the synthesis and electrochemical characterization of the target compound.
Protocol 1: Synthesis of 3-Acetyl-4'-methoxydiphenylamine
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Rationale: Copper(I) iodide serves as a transition metal catalyst to facilitate the oxidative addition of the aryl bromide, while K2CO3 acts as a mild base to neutralize the generated HBr , preventing amine protonation.
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Procedure:
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Charge a flame-dried Schlenk flask with 3-aminoacetophenone (1.0 equiv, 10 mmol), 4-bromoanisole (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K2CO3 (2.0 equiv, 20 mmol).
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Add anhydrous DMF (20 mL) and degas the mixture via three freeze-pump-thaw cycles.
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Heat the mixture to 120 °C under an argon atmosphere for 24 hours.
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Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove copper salts.
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Wash the organic filtrate with brine (3 × 30 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the intermediate.
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Protocol 2: Iodine-Catalyzed Thionation
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Rationale: Elemental sulfur ( S8 ) is relatively inert. Iodine ( I2 ) acts as a mild Lewis acid catalyst, polarizing the sulfur ring to generate an electrophilic sulfur species ( IS−Sn−I ), which initiates the electrophilic aromatic substitution.
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Procedure:
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In a round-bottom flask, combine 3-acetyl-4'-methoxydiphenylamine (1.0 equiv, 5 mmol), elemental sulfur ( S8 , 2.5 equiv, 12.5 mmol), and a catalytic amount of iodine (0.05 equiv, 0.25 mmol).
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Add 1,2-dichlorobenzene (15 mL) as a high-boiling solvent.
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Equip the flask with a reflux condenser and heat to 150 °C for 12 hours. Caution: Hydrogen sulfide ( H2S ) gas is evolved; ensure rigorous scrubbing through a bleach trap.
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Cool the dark mixture to room temperature and precipitate the crude product by adding cold methanol (40 mL).
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Filter the solid and recrystallize from hot ethanol to yield pure 1-(7-methoxy-10H-phenothiazin-2-yl)ethanone as a yellow-green crystalline solid.
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Protocol 3: Cyclic Voltammetry (CV) Analysis
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Rationale: CV is used to validate the "push-pull" effect. The methoxy group should shift the first oxidation wave negatively, while the acetyl group stabilizes the reversibility of the wave.
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Procedure:
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Prepare a 1.0 mM solution of the target compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
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Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.
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Scan from 0.0 V to +1.2 V at a scan rate of 50 mV/s. Record the anodic ( Epa ) and cathodic ( Epc ) peak potentials.
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Data Presentation
The following tables summarize the critical physicochemical parameters and expected analytical benchmarks for the synthesized compound.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Pharmacological Relevance |
| IUPAC Name | 1-(7-methoxy-10H-phenothiazin-2-yl)ethan-1-one | Standardized nomenclature |
| Molecular Formula | C15H13NO2S | Defines stoichiometry |
| Molar Mass | 271.33 g/mol | Favorable for BBB penetration (< 400 Da) |
| H-Bond Donors | 1 (Secondary Amine, NH) | Interaction with receptor binding pockets |
| H-Bond Acceptors | 3 (O, O, N) | Modulates aqueous solubility |
| Rotatable Bonds | 2 (Methoxy, Acetyl) | Ensures conformational flexibility |
Table 2: Analytical & Spectroscopic Benchmarks
| Technique | Expected Signal / Value | Structural Assignment |
| 1 H NMR (DMSO- d6 ) | δ ~8.6 ppm (s, 1H) | Phenothiazine N-H proton |
| 1 H NMR (DMSO- d6 ) | δ ~3.7 ppm (s, 3H) | Methoxy ( −OCH3 ) protons |
| 1 H NMR (DMSO- d6 ) | δ ~2.5 ppm (s, 3H) | Acetyl ( −COCH3 ) protons |
| FT-IR | ~1670 cm −1 | Carbonyl ( C=O ) stretching |
| Cyclic Voltammetry | E1/2 ≈ +0.65 V vs Ag/AgCl | Reversible single-electron oxidation |
References
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Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.[Link]
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Gouda, M. A., et al. (2010). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform.[Link]
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Bieliauskas, A. V., et al. (2010). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 53(14), 5467-5470.[Link]
